BenchChemオンラインストアへようこそ!

Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate

kappa opioid receptor stereoselectivity analgesic

The (1S,2S) enantiomer is critical for biological activity—the (R,R) isomer is completely inactive at kappa opioid receptors. This conformationally constrained, Boc-protected building block uniquely stabilizes 14-helical foldamer structures and is a key precursor for renin inhibitor synthesis. Ensure reproducibility by procuring the exact (1S,2S) stereochemistry; generic racemic mixtures will not deliver the same binding or structural results.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 1903857-21-5
Cat. No. B2732061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
CAS1903857-21-5
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1CC(=O)OC
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-8-6-5-7-10(11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)
InChIKeyLKOMMGVNCCVOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate: A Chiral Building Block for Enantioselective Synthesis and Foldamer Design


Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate (CAS 1903857-21-5) is a chiral non-proteinogenic amino acid derivative featuring a (1S,2S)-trans-2-aminocyclohexyl scaffold with tert-butoxycarbonyl (Boc) protection and methyl ester functionality [1]. It belongs to the class of N-Boc-protected trans-2-aminocyclohexaneacetic acid esters, which serve as conformationally constrained building blocks in medicinal chemistry and peptide foldamer design.

Why Generic Substitution of Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate with Other Isomers or Protecting Groups Fails


Generic substitution of stereoisomers or racemic mixtures for the (1S,2S) enantiomer is not feasible because biological activity and peptide folding depend critically on absolute configuration. Studies on kappa opioid ligands show that the (S,S)-trans isomer is active (Ki 4.2 nM, mu/kappa selectivity 780:1) while the (R,R)-trans isomer is completely inactive in binding [1]. Similarly, computational foldamer studies demonstrate that the (1S,2S) configuration uniquely stabilizes 14-helical structures through a cyclohexyl constraint, whereas other configurations yield different or disordered conformations [2]. Thus, procurement of the exact stereochemistry is essential for reproducible biological and structural outcomes.

Quantitative Evidence for Differentiation of Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate


(S,S)-trans Configuration Drives Kappa Opioid Receptor Binding: Active vs Inactive Enantiomer Comparison

In a series of N-[(2-aminocyclohexyl)aryl]acetamide derivatives, the (S,S)-trans isomer (compound 39) exhibited a kappa opioid receptor Ki of 4.2 nM with a mu/kappa selectivity ratio of 780:1, while the corresponding (R,R)-trans isomer (compound 38) was completely inactive in binding [1]. This direct comparison demonstrates that the (1S,2S) absolute configuration is essential for target engagement.

kappa opioid receptor stereoselectivity analgesic

Homochiral (1S,2S) Configuration Stabilizes 14-Helical Foldamers in Water: Computational Comparison

Computational analysis of γAc6a dipeptides using density functional methods showed that the homochiral (1S,2S) configuration preferentially adopts a (P) 14-helical structure in water, favored by approximately 0.2 kcal mol⁻¹ over the 9-helical structure [1]. In contrast, non-constrained γ-peptide analogs or heterochiral diastereomers exhibit divergent folding landscapes, indicating that the (1S,2S) cyclohexyl constraint uniquely stabilizes the 14-helix fold.

foldamer gamma-peptide conformational energy

Optically Pure (1S,2S) Building Block Enables High-Yield Enantioselective Synthesis of Renin Inhibitor Intermediate ACHPA

The patented process for producing (3S,4S)-(N-BOC)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid ethyl ester (ACHPA), a key intermediate for renin inhibitors, explicitly requires optically pure (S,S) precursors to achieve high yields of the desired (3S,4S) diastereomer [1]. The process involves coupling an acylimidazole-activated Boc-(S,S)-precursor with monomethyl magnesium malonate, followed by stereoselective reduction. Use of optically pure (1S,2S) building block avoids wasteful resolution and recrystallization steps necessary with racemic starting materials.

renin inhibitor ACHPA enantioselective synthesis

Application Scenarios Where Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate Demonstrates Superior Fit


Kappa Opioid Agonist Development: Synthesis of (S,S)-trans-2-Aminocyclohexyl-Based Analgesics

The (1S,2S) configuration is essential for the kappa opioid receptor binding activity demonstrated in N-[(2-aminocyclohexyl)aryl]acetamide derivatives. Compound 39 with (S,S)-trans geometry achieves Ki = 4.2 nM and mu/kappa selectivity of 780:1, while the (R,R) enantiomer is inactive [3]. Researchers developing selective kappa agonists for pain management must use the (1S,2S) building block to maintain receptor engagement and avoid producing inactive stereoisomers.

Foldamer Design: Construction of γ-Peptide 14-Helices with Cyclohexyl Constraint

Computational studies demonstrate that the homochiral (1S,2S) configuration stabilizes the 14-helical fold over the 9-helical fold by ~0.2 kcal mol⁻¹ in water [3]. Scientists designing conformationally defined γ-peptide foldamers for structural biology or drug discovery applications require the (1S,2S) building block to achieve predictable and reproducible helicity.

Renin Inhibitor Intermediate Synthesis: Enantioselective Production of ACHPA

The patented synthesis of ACHPA, a critical intermediate for renin inhibitor pharmaceuticals, relies on optically pure (S,S) precursors to yield the desired (3S,4S) diastereomer without inefficiency [3]. Industrial production of renin inhibitors for cardiovascular disease therapy benefits from the use of (1S,2S) building blocks to maximize yield and minimize purification burden.

Quote Request

Request a Quote for Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.